3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide
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Overview
Description
3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide is a complex organic compound with the molecular formula C20H14N4O6
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids, bases, and organic solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzamide and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamide or phenyl rings .
Scientific Research Applications
3-nitro-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}benzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Properties
Molecular Formula |
C22H16N2O4 |
---|---|
Molecular Weight |
372.4 g/mol |
IUPAC Name |
3-nitro-N-[3-[(E)-3-oxo-3-phenylprop-1-enyl]phenyl]benzamide |
InChI |
InChI=1S/C22H16N2O4/c25-21(17-7-2-1-3-8-17)13-12-16-6-4-10-19(14-16)23-22(26)18-9-5-11-20(15-18)24(27)28/h1-15H,(H,23,26)/b13-12+ |
InChI Key |
CMTPFAPRPZDSCV-OUKQBFOZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC(=CC=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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